n-(2-Fluorophenyl)hydrazinecarbothioamide
Description
Significance within the Hydrazinecarbothioamide Class of Compounds
The hydrazinecarbothioamide, or thiosemicarbazide (B42300), framework is a cornerstone in medicinal chemistry and synthetic organic chemistry. researchgate.net These compounds are recognized as crucial intermediates in the synthesis of various biologically active heterocyclic systems, including 1,2,4-triazoles and 1,3,4-thiadiazoles. nih.govarkat-usa.org The parent class exhibits a broad spectrum of biological activities, which has spurred extensive research into its derivatives. researchgate.netorientjchem.org
The significance of N-(2-Fluorophenyl)hydrazinecarbothioamide is enhanced by the presence of the fluorine atom on the phenyl ring. Fluorine substitution is a common strategy in drug design to improve a molecule's metabolic stability, binding affinity, and lipophilicity. mdpi.com Research into related N-aryl hydrazinecarbothioamides has demonstrated their potential as enzyme inhibitors, such as in the inhibition of tyrosinase, an enzyme linked to melanoma development. nih.gov The specific placement of the fluorine atom at the ortho-position can induce unique conformational preferences and electronic effects, making this compound a specific target for the development of novel compounds with tailored properties.
| Parameter | Description |
| Parent Compound | Hydrazinecarbothioamide (Thiosemicarbazide) wikipedia.org |
| Key Functional Groups | Hydrazine (B178648) (-NHNH2), Thioamide (-C(S)N-) nih.gov |
| Synthetic Utility | Precursor for heterocyclic compounds (e.g., 1,2,4-triazoles) nih.govnih.gov |
| Biological Potential | Derivatives show a wide range of activities, including enzyme inhibition researchgate.netnih.gov |
| Role of Fluoro-substituent | Enhances metabolic stability and modifies electronic properties mdpi.com |
Historical Context of Thiosemicarbazide and Hydrazinecarbothioamide Derivatives in Chemical Science
The scientific journey of thiosemicarbazide derivatives began to gain significant momentum in the mid-20th century. A pivotal moment was the discovery of their activity against Mycobacterium tuberculosis in the 1940s, with notable contributions from researchers including Gerhard Domagk. taylorandfrancis.com This finding established thiosemicarbazides as an important pharmacophore in medicinal chemistry.
Historically, these compounds have been utilized for more than their biological effects. They serve as valuable analytical reagents, particularly for the characterization of ketones and certain metals. nih.gov Their ability to act as ligands for transition metals has also been extensively studied, leading to a rich coordination chemistry. wikipedia.org The synthesis of hydrazinecarbothioamide derivatives is typically achieved through the reaction of hydrazines with isothiocyanates, a reliable method that has been employed for decades to generate vast libraries of these compounds for further investigation. orientjchem.orgmdpi.com This long history of versatile application underscores the fundamental importance of the hydrazinecarbothioamide scaffold in chemical science.
Current Research Landscape and Future Trajectories for this compound
The current research landscape for this compound and its analogs is vibrant and multifaceted. A primary focus remains on its use as a synthetic intermediate. Researchers actively employ these molecules as precursors for creating more complex heterocyclic structures, such as 1,2,4-triazole-thiones, through base-catalyzed intramolecular cyclization. nih.govnih.gov These resulting heterocyclic compounds are then often screened for various biological activities.
Recent studies have highlighted the potential of fluorinated hydrazinecarbothioamide derivatives in the field of analytical chemistry. For instance, a closely related compound, 2-(2-Fluorobenzoyl)-N-(2-Methoxyphenyl)hydrazinecarbothioamide, was successfully developed as a fluorescent sensor for the detection of nickel (Ni(II)) ions in micromolar concentrations and was applied in live cell imaging. researchgate.net This demonstrates a modern application that leverages the specific electronic properties conferred by the substituted phenyl ring.
Future trajectories for this compound are promising. Key areas for future exploration include:
Novel Therapeutics: Continued synthesis and screening of its derivatives against a wider array of biological targets, including different enzymes, microbes, and cancer cell lines. nih.govajol.info
Coordination Chemistry: Investigation of its complexes with various transition metals, which could yield new catalysts, materials, or metallodrugs with unique properties.
Materials Science: Exploration of its potential use in the development of new functional materials, leveraging the hydrogen bonding capabilities and aromatic stacking interactions of the molecule.
The detailed research findings below highlight the synthetic utility and biological relevance of this class of compounds.
| Research Area | Finding/Application | Reference |
| Synthetic Chemistry | N-aryl hydrazinecarbothioamides are synthesized from phenylhydrazine (B124118) and isothiocyanates and can serve as precursors to tyrosinase inhibitors. nih.gov | nih.gov |
| Synthetic Chemistry | Hydrazinecarbothioamides react with hydrazides in ethanol (B145695) to form 1,2,4-triazole-thiones, demonstrating their role as building blocks for heterocycles. nih.gov | nih.gov |
| Analytical Chemistry | A related fluorinated hydrazinecarbothioamide derivative was functionalized as a fluorescent sensor for Ni(II) ions for use in bio-imaging. researchgate.net | researchgate.net |
| Medicinal Chemistry | N-aryl-2-phenyl-hydrazinecarbothioamides have been investigated as potential inhibitors of tyrosinase, an enzyme involved in melanoma. nih.gov | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
1-amino-3-(2-fluorophenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FN3S/c8-5-3-1-2-4-6(5)10-7(12)11-9/h1-4H,9H2,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWFLAERJMLKDNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)NN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00353220 | |
| Record name | N-(2-Fluorophenyl)hydrazinecarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38985-72-7 | |
| Record name | 38985-72-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129261 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2-Fluorophenyl)hydrazinecarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-Fluorophenyl)-3-thiosemicarbazide | |
| Source | European Chemicals Agency (ECHA) | |
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Spectroscopic Characterization and Structural Elucidation of N 2 Fluorophenyl Hydrazinecarbothioamide and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental tool for determining the structure of organic compounds. By analyzing the chemical shifts of ¹H and ¹³C nuclei, detailed information about the connectivity and chemical environment of atoms within the molecule can be ascertained.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis
The ¹H NMR spectrum of N-(2-Fluorophenyl)hydrazinecarbothioamide and its derivatives provides characteristic signals for the aromatic and N-H protons.
The protons attached to nitrogen atoms (N-H) in thiosemicarbazide (B42300) derivatives are acidic and their chemical shifts are sensitive to the solvent, concentration, and temperature. They typically appear as broad singlets in the downfield region of the spectrum, often in the range of δ 8.0–11.0 ppm. nih.gov For instance, in a related compound, N-[(phenylcarbamothioyl)amino]pyridine-3-carboxamide, three distinct N-H signals were observed at δ 9.76, 9.87, and 10.77 ppm. mdpi.com Similarly, N,N′-bis[2-(dimethylamino)phenyl]thiourea shows an N-H resonance at δ 8.82 ppm. nih.gov For this compound, the three N-H protons (NH, NH₂) are expected to resonate in this downfield area.
The aromatic protons of the 2-fluorophenyl group exhibit complex splitting patterns due to spin-spin coupling between adjacent protons and coupling with the fluorine atom. These signals are typically observed in the range of δ 6.8–8.5 ppm. nih.gov The fluorine substituent influences the electronic environment of the aromatic ring, causing shifts in the proton resonances compared to an unsubstituted phenyl ring.
| Proton Type | Expected Chemical Shift Range (δ, ppm) | Typical Multiplicity | Notes |
|---|---|---|---|
| N-H (Amide/Thiourea) | 8.0 - 11.0 | Singlet (broad) | Chemical shift is solvent and concentration dependent. |
| Ar-H (Aromatic) | 6.8 - 8.5 | Multiplet | Complex splitting due to H-H and H-F coupling. |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis
In the ¹³C NMR spectrum, the most characteristic signal for this compound and its derivatives is that of the thiocarbonyl carbon (C=S). This carbon is significantly deshielded and its resonance appears far downfield.
Research on various thiosemicarbazone and thiourea (B124793) derivatives shows the C=S carbon signal consistently appearing in the range of δ 176–182 ppm. nih.govresearchgate.net For example, the C=S carbon signal in N-[(phenylcarbamothioyl)amino]pyridine-3-carboxamide is found at δ 181 ppm. mdpi.com In a series of N,N′-bis(2-dialkylaminophenyl)thioureas, the C=S resonances were observed at δ 176.68 ppm and 178.66 ppm. nih.gov In N-(2,4-dichloro)benzoyl-N'-phenylthiourea, this signal is at δ 177.7 ppm. thaiscience.info Therefore, the thiocarbonyl carbon of this compound is expected to resonate in this characteristic region.
The aromatic carbons of the 2-fluorophenyl ring typically appear between δ 110–165 ppm. The carbon atom directly bonded to the fluorine atom (C-F) will exhibit a large one-bond coupling constant (¹JCF), resulting in a doublet, and its chemical shift will be significantly influenced by the high electronegativity of fluorine.
| Carbon Type | Expected Chemical Shift Range (δ, ppm) | Notes |
|---|---|---|
| C=S (Thiocarbonyl) | 176 - 182 | Characteristic downfield shift. |
| Ar-C (Aromatic) | 110 - 165 | Signals are split due to C-F coupling. |
Infrared (IR) Spectroscopy Vibrational Analysis
IR spectroscopy is instrumental in identifying the key functional groups within a molecule by detecting their characteristic vibrational frequencies.
Characteristic N-H Stretching Vibrations
The N-H stretching vibrations in thiosemicarbazides give rise to distinct bands in the IR spectrum. Typically, these compounds show multiple bands in the 3100–3400 cm⁻¹ region. researchgate.netiosrjournals.org The terminal NH₂ group usually produces two bands corresponding to asymmetric and symmetric stretching modes, while the secondary amine (N-H) group gives rise to another band. For thiosemicarbazide itself, N-H stretching vibrations are observed in the range of 3169-3365 cm⁻¹. iosrjournals.org In a related derivative, N-[(phenylcarbamothioyl)amino]pyridine-3-carboxamide, these bands appear at 3162 and 2916 cm⁻¹. mdpi.com The exact position and appearance of these bands can be influenced by hydrogen bonding.
Characteristic C=S Stretching Vibrations
The thiocarbonyl (C=S) stretching vibration is a key feature in the IR spectrum of these compounds. However, this absorption is often weak and can be difficult to assign definitively because it is prone to coupling with other vibrations, such as C-N stretching and N-H bending. Consequently, its position can vary over a wide range. In many thiosemicarbazide and thiosemicarbazone derivatives, bands with significant C=S stretching character are found in two main regions: a medium-intensity band around 1250 cm⁻¹ and another band in the 800–850 cm⁻¹ range. mdpi.commdpi.com For example, one study reports ν(C=S) bands at 1253 and 802 cm⁻¹, while another identifies the band at 845 cm⁻¹. mdpi.commdpi.com
Characteristic C=O Stretching Vibrations (for carbonyl-containing derivatives)
For derivatives of this compound that incorporate a carbonyl group, such as N-acyl derivatives, a strong absorption band corresponding to the C=O stretching vibration is expected. This is one of the most intense and easily identifiable bands in an IR spectrum. In N-acylthiourea and related structures, the C=O stretching frequency typically appears in the region of 1680–1720 cm⁻¹. For instance, N-[(phenylcarbamothioyl)amino]pyridine-3-carboxamide, which contains an amide group, displays a strong C=O band at 1682 cm⁻¹. mdpi.com Another example, N-(2,4-dichloro)benzoyl-N'-phenylthiourea, shows its amide C=O stretch at 1686 cm⁻¹. thaiscience.info The position of this band can be influenced by conjugation and hydrogen bonding.
| Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch | 3100 - 3400 | Medium |
| C=S Stretch | 800 - 850 and ~1250 | Weak to Medium |
| C=O Stretch (in derivatives) | 1680 - 1720 | Strong |
Mass Spectrometry (MS) Fragmentation Analysis
Mass spectrometry provides critical information about the molecular weight and structural features of this compound and its derivatives through controlled fragmentation. The fragmentation patterns are characteristic of the molecule's structure, revealing the weakest bonds and most stable resulting fragments.
For thiosemicarbazide and thiosemicarbazone derivatives, fragmentation is often initiated by cleavage of the hydrazine (B178648) N-N bond or bonds adjacent to the thiocarbonyl group. Common fragmentation pathways for related compounds, such as diacylhydrazine derivatives, involve intramolecular rearrangements. plos.org For instance, upon collisional activation, deprotonated diacylhydrazines can undergo nucleophilic attack by an amide oxygen onto a carbonyl carbon, leading to the formation of a stable acid anion. plos.org
In the analysis of ketamine analogues, which share some structural motifs with substituted phenylhydrazines, characteristic fragmentations include α-cleavage of carbon bonds in cyclic systems and subsequent neutral losses of small molecules like CO. nih.gov For this compound derivatives, one would anticipate initial fragmentation to occur at the N-N bond or the N-C(S) bond. The presence of the fluorophenyl ring would lead to characteristic aromatic fragments. Key fragmentation pathways would likely involve:
Cleavage of the N-N bond, generating fragments corresponding to the 2-fluorophenylhydrazine (B1330851) radical cation and the carbothioamide moiety.
Loss of H₂S from the thiourea portion.
Fragmentation of the fluorophenyl ring, typically involving the loss of a fluorine radical or neutral molecules like HCN.
The high-resolution mass spectrometry of these fragments allows for the precise determination of their elemental composition, aiding in the elucidation of the fragmentation pathways.
X-ray Diffraction Crystallography (SC-XRD) for Solid-State Structures
Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. Studies on compounds structurally related to this compound, such as N,N′-bis(4-fluorophenyl)hydrazine-1,2-bis(carbothioamide), provide significant insight into the expected solid-state structures. mdpi.compreprints.org
The crystal structure of N,N′-bis(4-fluorophenyl)hydrazine-1,2-bis(carbothioamide) was solved in the monoclinic space group C2/c. preprints.org The analysis revealed that the molecule possesses an inversion center between the two nitrogen atoms of the hydrazine core. mdpi.com Such crystallographic data provides exact bond lengths, bond angles, and torsion angles, which are fundamental to understanding the molecule's conformation and reactivity.
| Parameter | N,N′-bis(4-fluorophenyl)hydrazine-1,2-bis(carbothioamide) preprints.org |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 26.6377 (17) |
| b (Å) | 6.4831 (4) |
| c (Å) | 9.2178 (6) |
| β (°) | 96.244 (3) |
| Volume (ų) | 1582.42 (17) |
| Z | 4 |
This data is for a related derivative and serves as an example of typical crystallographic parameters.
The solid-state conformation of thiosemicarbazide derivatives is heavily influenced by steric effects and the formation of intra- and intermolecular hydrogen bonds. In the crystal structure of N,N′-bis(4-fluorophenyl)hydrazine-1,2-bis(carbothioamide), the molecule adopts a s-cis or cisoid conformation. mdpi.compreprints.org This is defined by the torsion angle C1-N2–N2–C1, which was determined to be -125.52°. mdpi.compreprints.org This skewed conformation is similar to that observed in other bis(N-phenylthiourea) derivatives. mdpi.com
The planarity of different molecular fragments is also a key aspect of conformational analysis. The thiourea unit and the phenyl ring are often twisted with respect to each other. For example, in a Schiff base derivative of a thiosemicarbazide with a flavanone, the mean plane of the thiourea unit is twisted with respect to the benzene (B151609) ring of the chromane (B1220400) system by a dihedral angle of 19.78 (19)°. nih.gov In this compound, the orientation of the 2-fluorophenyl group relative to the hydrazinecarbothioamide backbone is expected to be a defining conformational feature, influenced by the steric hindrance and potential intramolecular interactions involving the fluorine atom.
The crystal packing of this compound and its derivatives is stabilized by a network of non-covalent interactions. Hydrogen bonds are particularly dominant, given the presence of N-H donor groups and S/N acceptor atoms.
In the solid state, molecules are often linked by pairs of N—H⋯S hydrogen bonds, forming inversion dimers that create characteristic ring motifs, such as R²₂(8) rings. nih.gov In the crystal structure of N,N′-di(2-hydroxybenzylidene)hydrazine, intramolecular O-H···N hydrogen bonds are observed, which play a crucial role in stabilizing the molecular conformation. researchgate.net
| Interaction Type | Donor-H···Acceptor | Distance (D···A, Å) | Angle (D-H···A, °) |
| N-H···S | N-H···S | ~3.3 | ~140-170 |
| C-H···F | C-H···F | ~3.2 | ~135 |
| N-H···O | N-H···O | ~2.8 | ~150-175 |
Note: The values are typical ranges for such interactions observed in related structures. preprints.orgmdpi.comnih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. For compounds like this compound, which contain aromatic rings and heteroatoms with lone pairs of electrons, the spectra are typically characterized by two main types of transitions: π → π* and n → π*. libretexts.orgelte.hu
π → π Transitions:* These are high-energy transitions that involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. libretexts.org They are associated with the conjugated systems of the fluorophenyl ring and the thiocarbonyl (C=S) group. These transitions typically have high molar extinction coefficients (ε) and appear at shorter wavelengths (in the near-UV region). uzh.ch
n → π Transitions:* These transitions involve the promotion of an electron from a non-bonding orbital (n), such as the lone pairs on the sulfur and nitrogen atoms, to a π* antibonding orbital. libretexts.orguzh.ch These are lower-energy transitions compared to π → π* and thus appear at longer wavelengths. libretexts.org The intensity of n → π* absorption bands is generally much lower than that of π → π* bands. youtube.com
The UV-Vis spectrum of a thiosemicarbazone derivative would be expected to show strong absorption bands below 300 nm, corresponding to π → π* transitions within the aromatic ring, and weaker bands at longer wavelengths (>300 nm) attributed to n → π* transitions of the C=S and C=N chromophores. The solvent can influence the position of these bands; for example, hydrogen bonding with a protic solvent can shift n → π* transitions to shorter wavelengths (a blue shift). youtube.com
Computational Chemistry and Quantum Chemical Analysis of N 2 Fluorophenyl Hydrazinecarbothioamide
Density Functional Theory (DFT) Studies
DFT calculations are a powerful tool in quantum chemistry used to investigate the electronic structure of molecules. For N-(2-Fluorophenyl)hydrazinecarbothioamide, methods such as B3LYP with various basis sets have been employed to determine its optimized geometry, electronic properties, and reactivity parameters. akademisains.gov.my
Geometry Optimization and Molecular Conformation
Theoretical geometry optimization of this compound reveals the most stable three-dimensional arrangement of its atoms. These calculations help in determining bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation of the molecule. mdpi.com The conformation of the thiosemicarbazide (B42300) moiety is a key feature, with studies on related structures indicating possibilities of s-cis or s-trans conformations. mdpi.com For instance, variations in molecular conformation, such as folded versus extended forms, can be influenced by different substituent groups, which in turn affects intermolecular interactions. nih.gov
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting a molecule's chemical reactivity and kinetic stability. mdpi.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The distribution of these orbitals indicates the probable sites for electrophilic and nucleophilic attacks.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (Egap), is a critical parameter. A smaller energy gap suggests higher chemical reactivity and lower kinetic stability, indicating the molecule is more polarizable. researchgate.net Conversely, a large energy gap implies high stability. mdpi.com From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated, providing a quantitative measure of the molecule's reactivity. akademisains.gov.my
Table 1: Chemical Reactivity Indices
| Index | Formula | Description |
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | The ability of an atom to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |
| Chemical Potential (μ) | μ = -(I + A) / 2 | The escaping tendency of electrons from an equilibrium system. |
| Electrophilicity Index (ω) | ω = μ² / (2η) | A measure of the energy lowering due to maximal electron flow. |
This table is based on conceptual DFT principles. mdpi.comnih.govchemrxiv.org
Studies on similar thiosemicarbazide derivatives have utilized these parameters to predict their biological potential. akademisains.gov.my
The analysis of HOMO and LUMO distributions can reveal the potential for intramolecular charge transfer (ICT). malayajournal.org ICT is a process where an electron is transferred from the donor part (often associated with the HOMO) to the acceptor part (often associated with theLUMO) of the same molecule upon photoexcitation. nih.govrsc.org This phenomenon is crucial in understanding the photophysical properties of a molecule. rsc.orgresearchgate.net The overlap and spatial distribution of the frontier orbitals determine the efficiency of this charge transfer.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.netchemrxiv.org The MEP map uses a color scale to represent different potential values. researchgate.net
Red regions: Indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack.
Blue regions: Indicate positive electrostatic potential, poor in electrons, and are favorable for nucleophilic attack.
Green regions: Represent neutral or zero potential areas.
For molecules containing electronegative atoms like fluorine, nitrogen, and sulfur, the MEP map typically shows negative potential regions around these atoms, while positive potentials are located around hydrogen atoms. malayajournal.orgresearchgate.net This analysis helps in understanding intermolecular interactions, such as hydrogen bonding. researchgate.net
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule by describing the Lewis-like bonding pattern. wisc.edu It examines charge delocalization, hyperconjugative interactions, and the stabilization energy associated with electron transfer from a filled donor NBO to an empty acceptor NBO. wisc.eduacadpubl.eu
This analysis quantifies the stabilization energy (E(2)), which is proportional to the extent of interaction between the donor and acceptor orbitals. wisc.edu Significant E(2) values indicate strong delocalization and stabilization of the molecular system. acadpubl.eu For instance, interactions involving lone pairs of heteroatoms (like N, S) and antibonding orbitals (π* or σ*) are often responsible for the intramolecular charge transfer and contribute significantly to the molecule's stability. acadpubl.eunih.gov
Calculated Vibrational Frequencies and Spectroscopic Correlation
While a detailed density functional theory (DFT) calculation for the vibrational frequencies of the specific parent compound this compound is not extensively detailed in the available literature, experimental data from closely related derivatives provide significant insight. For instance, the FT-IR spectrum for (E)-2-((E)-3-(4-(Dimethylamino)phenyl)allylidene)-N-(2-fluorophenyl)hydrazine-1-carbothioamide shows characteristic peaks that can be correlated with specific vibrational modes. nih.gov
Theoretical calculations using DFT are a standard method for assigning vibrational modes observed in experimental FT-IR and FT-Raman spectra. researchgate.net These calculations help to corroborate the experimental data and provide a more detailed understanding of the molecule's vibrational behavior. For the this compound scaffold, key vibrational modes would include the N-H stretching, C=S (thione) stretching, and C=N stretching vibrations.
Table 1: Characteristic Experimental FT-IR Frequencies for a Derivative of this compound
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
|---|---|---|
| N-H | Stretching | 3286 |
| C=N | Stretching | 1577 |
| C=S | Stretching | 1181 |
Data sourced from a closely related derivative, (E)-2-((E)-3-(4-(Dimethylamino)phenyl)allylidene)-N-(2-fluorophenyl)hydrazine-1-carbothioamide. nih.gov
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict how a molecule (ligand) binds to a macromolecular target, such as a protein. This method is crucial for understanding potential therapeutic applications by modeling the interactions at the atomic level.
Studies on derivatives of this compound have demonstrated their potential as enzyme inhibitors. In a molecular docking study against bovine carbonic anhydrase-II (bCA-II), a derivative showed a strong binding affinity, which is quantified by a docking score. nih.gov This score represents the estimated free energy of binding, where a more negative value indicates a more favorable interaction. The analysis revealed that the compound fits well within the active site of the enzyme. nih.gov
Table 2: Predicted Binding Affinities of this compound Derivatives against Carbonic Anhydrase-II
| Compound | Docking Score (kcal/mol) |
|---|---|
| (E)-2-((E)-3-(4-(dimethylamino)phenyl)allylidene)-N-(2-fluorophenyl)hydrazine-1-carbothioamide (3e) | -6.15 |
| (E)-2-((E)-3-(4-(dimethylamino)phenyl)allylidene)-N-(4-fluorophenyl)hydrazine-1-carbothioamide (3n) | -6.75 |
Data sourced from a study on cinnamaldehyde-clubbed thiosemicarbazones. nih.gov
The stability of the ligand-target complex is determined by specific intermolecular interactions. For the this compound derivative docked into the bCA-II active site, several key interactions were identified. nih.gov The hydrazinecarbothioamide moiety plays a crucial role, with its nitrogen and sulfur atoms forming hydrogen bonds and ionic interactions with key amino acid residues and a catalytic zinc ion (Zn²⁺) in the enzyme's active site. nih.gov
Table 3: Key Interacting Residues for a this compound Derivative with Carbonic Anhydrase-II
| Ligand Atom | Receptor Residue/Ion | Interaction Type | Distance (Å) |
|---|---|---|---|
| N31 (hydrazine) | OE1-GLN92 | Hydrogen Bond Donor | 2.41 |
| S30 (thione) | N-THR199 | Hydrogen Bond Acceptor | 3.08 |
| S30 (thione) | ZN | Ionic Interaction | 2.75 |
Interactions identified for a related compound within the bCA-II active site. nih.gov
Quantum Theory of Atoms in Molecules (QTAIM) Analysis of Intermolecular Interactions
The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful model used to analyze the topology of the electron density to define atomic interactions, including covalent bonds and weaker non-covalent interactions like hydrogen bonds. amercrystalassn.orgwiley-vch.de The analysis focuses on critical points in the electron density, particularly bond critical points (BCPs), which exist between two interacting atomic nuclei. wiley-vch.demuni.cz
While a specific QTAIM analysis for this compound was not found in the reviewed literature, the methodology is well-suited to characterize the intermolecular hydrogen bonds (e.g., N-H···S) that stabilize its crystal structure. The properties of the electron density (ρ(r)) at the BCP, such as its Laplacian (∇²ρ(r)) and the total energy density (H(r)), are used to classify the nature of the interaction. muni.czijnc.ir
Table 4: QTAIM Parameters for Characterizing Intermolecular Interactions
| Parameter | Criteria for H-Bonds (Closed-Shell Interactions) | Significance |
|---|---|---|
| Laplacian of electron density (∇²ρ(r)) | > 0 | Indicates depletion of charge at the BCP, typical for non-covalent interactions. muni.cz |
This analysis would allow for the quantitative assessment of the strength and nature of the hydrogen bonds that govern the supramolecular assembly of the compound in the solid state.
Computational Predictions of Biological Activity (e.g., PASS Software)
The Prediction of Activity Spectra for Substances (PASS) is an in-silico tool that predicts a wide range of biological activities of a compound based on its structural formula. nih.gov The output is given as a pair of probabilities: Pa (probability to be active) and Pi (probability to be inactive). semanticscholar.org A prediction is considered significant if Pa > Pi.
A specific PASS prediction for this compound is not available in the cited sources. However, analyses of related thiosemicarbazide and hydrazinecarbothioamide scaffolds consistently predict a spectrum of biological activities. nih.govsemanticscholar.orgresearchgate.net These compounds are often predicted to have antimicrobial and antineoplastic properties, which aligns with experimental findings for this class of molecules. nih.govresearchgate.net
Table 5: Representative PASS Predictions for Hydrazinecarbothioamide Scaffolds
| Predicted Biological Activity | Plausible Pa Value |
|---|---|
| Antifungal | 0.60 - 0.70 |
| Antibacterial | 0.45 - 0.55 |
| Antineoplastic | 0.50 - 0.80 |
| Carbonic Anhydrase Inhibitor | > 0.50 |
These values are illustrative, based on PASS predictions for related compounds. nih.govsemanticscholar.org
Monte Carlo Simulations for Surface Adsorption (e.g., Corrosion Inhibition)
Monte Carlo (MC) simulations are used to model the adsorption behavior of molecules on material surfaces, providing crucial insights into applications like corrosion inhibition. sdiarticle5.comnanobioletters.com These simulations identify the lowest energy (most stable) adsorption configuration of an inhibitor molecule on a metal surface. nih.gov
A study involving a complex derivative, (2E,2′E)-2,2′-(...)-bis(this compound) (IAB-NF), utilized MC simulations to investigate its performance as a corrosion inhibitor on a mild steel (Fe(111)) surface. nih.gov The key output of these simulations is the adsorption energy, a large negative value for which indicates a strong, spontaneous, and stable adsorption process. nih.govespublisher.com This strong adsorption creates a protective film on the metal surface, shielding it from the corrosive environment. nih.gov
Table 6: Monte Carlo Simulation Parameters for the Adsorption of IAB-NF on Fe(111) Surface
| Parameter | Value (kcal/mol) | Interpretation |
|---|---|---|
| Total Energy | -23916.67 | Total energy of the system after inhibitor adsorption. |
| Adsorption Energy | -1604.09 | A large negative value indicates strong, spontaneous adsorption. nih.gov |
| Rigid Adsorption Energy | -1565.34 | Adsorption energy without conformational changes in the inhibitor. |
| Deformation Energy | -38.75 | Energy released as the inhibitor relaxes into its optimal conformation on the surface. |
Data sourced from a study on acridine-based thiosemicarbazones. nih.gov
The results from these simulations strongly support the potential of this compound-based compounds as effective corrosion inhibitors, with the molecule adopting a near-parallel orientation to the metal surface to maximize contact and protective coverage. nih.gov
Coordination Chemistry of N 2 Fluorophenyl Hydrazinecarbothioamide and Its Derivatives
Ligand Properties and Coordination Modes
N-(2-Fluorophenyl)hydrazinecarbothioamide belongs to the thiosemicarbazide (B42300) class of compounds, which are renowned for their potent chelating abilities. nih.gov The electronic and structural characteristics of this ligand dictate its interaction with metal ions, leading to a variety of coordination behaviors.
Donor Atom Identification (N, S, O)
The this compound molecule possesses multiple potential donor sites, primarily the sulfur atom of the thioamide group and the nitrogen atoms of the hydrazine (B178648) moiety. In its neutral form, the ligand typically coordinates to metal ions through the thione sulfur atom and the terminal hydrazinic nitrogen atom. nih.gov This coordination behavior is common for thiosemicarbazide-based ligands.
The ligand can undergo tautomerization from a thione to a thiol form, particularly upon deprotonation in the presence of a metal ion. This deprotonation allows the sulfur atom to bind as a thiolate. Furthermore, when this compound is condensed with aldehydes or ketones to form thiosemicarbazone Schiff bases, additional donor atoms can be introduced. For instance, if the aldehyde or ketone contains a hydroxyl group (e.g., salicylaldehyde), the resulting phenolic oxygen atom can participate in coordination, leading to tridentate ligands with O, N, S donor sets. acs.org
Chelation Potential and Ring Formation
The ability of this compound and its derivatives to act as multidentate ligands gives them a strong chelation potential. When coordinating in a bidentate fashion through the sulfur and a hydrazinic nitrogen atom, a stable five-membered chelate ring is formed with the central metal ion. nih.gov This ring formation significantly enhances the thermodynamic stability of the resulting metal complex compared to coordination with monodentate ligands, an effect known as the chelate effect.
In the case of tridentate thiosemicarbazone derivatives, such as those formed from 2-acetylpyridine (B122185), the ligand binds through the pyridine (B92270) nitrogen, the imine nitrogen, and the thioamide/thiolate sulfur atom. This N,N,S coordination mode results in the formation of two fused five-membered chelate rings, creating a particularly stable complex structure. mdpi.comresearchgate.net
Synthesis and Characterization of Metal Complexes
The rich coordination chemistry of this compound and its derivatives has led to the synthesis of a wide array of metal complexes. These complexes are typically prepared by reacting the ligand with a suitable metal salt in an appropriate solvent, often with heating to facilitate the reaction.
Transition Metal Complexes (e.g., Ni(II), Cu(II), Co(II), Mn(II), Zn(II), Cd(II), Fe(III), Cr(III), Sb(III), As(III))
A broad range of transition metals has been shown to form stable complexes with thiosemicarbazide and thiosemicarbazone ligands.
Ni(II), Cu(II), Co(II), Mn(II), and Zn(II): Complexes with these divalent metal ions are widely reported. frontiersin.org For example, Ni(II) can form both paramagnetic octahedral complexes and diamagnetic square-planar complexes depending on the specific ligand and reaction conditions. nih.gov Copper(II) complexes are also common and have been extensively studied. nih.gov
Fe(III) and Cr(III): Iron(III) and Chromium(III) form stable complexes, which are typically octahedral in geometry. Studies on complexes with ligands like m-nitro benzaldehyde (B42025) thiosemicarbazone show a 1:1:2 metal-to-ligand-to-pyridine stoichiometry, indicating the inclusion of co-ligands in the coordination sphere.
Cd(II): Cadmium(II) complexes with thiosemicarbazone ligands have been synthesized and structurally characterized. For instance, with 2-pyridineformamide thiosemicarbazone, cadmium halides form five-coordinate complexes where the ligand acts as a neutral tridentate N,N,S donor. researchgate.netgiqimo.com Other studies show coordination through the sulfur and azomethine nitrogen atoms. cabidigitallibrary.org
Sb(III): Antimony(III) displays a high affinity for N,S donor ligands. mdpi.com It forms stable, neutral, six-coordinate complexes with tridentate thiosemicarbazone ligands, resulting in pseudo-octahedral geometries. mdpi.comnih.govresearchgate.netresearchgate.net The ligand typically binds in its deprotonated, monoanionic form.
As(III): While specific complexes with this compound are not extensively documented, Arsenic(III) is known to have a strong affinity for sulfur-donor ligands. It readily forms stable complexes with thiol-containing molecules, typically resulting in an AsS₃ coordination environment. nih.govacs.org It is expected that As(III) would coordinate readily with the sulfur atom of the thiosemicarbazide ligand.
Lanthanide Complexes
The coordination chemistry of thiosemicarbazones extends to the lanthanide series. Lanthanide(III) ions can form complexes with these ligands, often in conjunction with a co-ligand. For example, complexes of Nd(III), Gd(III), and Yb(III) with a thiocarbohydrazide-based Schiff base have been synthesized using 1,10-phenanthroline (B135089) as a co-ligand. mdpi.comresearchgate.net The thiosemicarbazone ligand acts as an "antenna," absorbing light energy and transferring it to the central lanthanide ion, which can result in characteristic metal-centered luminescence.
Stoichiometry and Geometries of Complexes
The stoichiometry and geometry of the resulting metal complexes are highly dependent on the nature of the metal ion, the specific form of the ligand (and any co-ligands), and the reaction conditions. Metal-to-ligand ratios of 1:1 and 1:2 are most common, though other stoichiometries are known. nih.gov This variability leads to a diverse range of coordination geometries.
Table 1: Stoichiometry of Selected Metal Complexes with Thiosemicarbazide/Thiosemicarbazone Ligands
| Metal Ion | Ligand Type | Stoichiometry (Metal:Ligand) | Reference(s) |
| Ni(II) | Thiosemicarbazone | 1:1, 1:2 | nih.gov |
| Cu(II) | Thiosemicarbazone | 1:1, 1:2 | nih.gov |
| Co(II) | Thiosemicarbazone | 1:2 | nih.gov |
| Cd(II) | Thiosemicarbazone | 1:1, 1:2 | researchgate.netcabidigitallibrary.org |
| Sb(III) | Thiosemicarbazone | 1:1 | mdpi.comnih.gov |
| Fe(III) | Thiosemicarbazone | 1:1 |
Table 2: Common Geometries of Selected Metal Complexes with Thiosemicarbazide/Thiosemicarbazone Ligands
| Metal Ion | Coordination Number | Geometry | Reference(s) |
| Ni(II) | 4, 6 | Square Planar, Octahedral | nih.govfrontiersin.org |
| Cu(II) | 4, 5 | Square Planar, Square Pyramidal | frontiersin.org |
| Co(II) | 6 | Octahedral | frontiersin.org |
| Zn(II) | 4 | Tetrahedral | frontiersin.org |
| Cd(II) | 5 | Square Pyramidal, Trigonal Bipyramidal | researchgate.netgiqimo.com |
| Sb(III) | 6 | Pseudo-octahedral | mdpi.comnih.gov |
| Fe(III) | 6 | Octahedral |
Spectroscopic Analysis of Metal Complexes
The coordination of this compound to metal centers induces significant changes in its spectroscopic properties. Analysis of these changes using techniques such as Infrared (IR), UV-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy provides critical insights into the mode of ligation and the geometry of the resulting metal complexes. nih.gov
Infrared (IR) Spectral Shifts upon Coordination
Infrared spectroscopy is a powerful tool for determining the donor sites of a ligand that are involved in coordination to a metal ion. The comparison between the IR spectrum of the free this compound ligand and its metal complexes reveals key shifts in the vibrational frequencies of the functional groups.
Thiosemicarbazide derivatives typically coordinate as bidentate ligands through the sulfur atom of the thiocarbonyl group (C=S) and a nitrogen atom from the hydrazine moiety. nih.gov Upon complexation, the electron density around these donor atoms changes, which in turn alters their bond strengths and vibrational frequencies.
Key diagnostic bands in the IR spectrum include ν(N-H), ν(C=S), and ν(C=N) (from the tautomeric thiol form). The formation of a coordinate bond is confirmed by the appearance of new, non-ligand bands in the far-infrared region, which are assigned to metal-sulfur ν(M-S) and metal-nitrogen ν(M-N) vibrations. nih.gov
ν(C=S) and ν(C=N) Bands: A crucial indicator of coordination via the sulfur atom is the shift of the ν(C=S) band to a lower frequency (downshift) in the spectrum of the complex compared to the free ligand. This shift signifies a weakening of the C=S double bond due to the donation of electron density to the metal center. Simultaneously, a band associated with the ν(C=N) stretching vibration often shifts, suggesting the involvement of the azomethine nitrogen in chelation. nih.gov This shift to a lower frequency in the complex's spectrum indicates a decrease in electron density in the azomethine linkage upon coordination. materialsciencejournal.org
ν(N-H) Bands: The stretching frequencies of the N-H groups in the ligand are also affected by coordination. A shift in the position of the ν(N-H) band can indicate the involvement of the adjacent nitrogen atom in the coordinate bond. In many cases, deprotonation of one of the N-H groups occurs upon chelation, leading to the disappearance of its corresponding stretching band in the complex's spectrum. nih.gov
ν(M-N) and ν(M-S) Bands: The most direct evidence of coordination comes from the appearance of new bands in the low-frequency region of the spectra of the complexes. These bands, which are absent in the spectrum of the free ligand, are assigned to the stretching vibrations of the newly formed metal-nitrogen (M-N) and metal-sulfur (M-S) bonds. nih.govnih.gov
The table below summarizes typical IR spectral data for a hydrazinecarbothioamide ligand and its metal complex.
| Vibrational Mode | Free Ligand (cm⁻¹) | Metal Complex (cm⁻¹) | Assignment and Interpretation |
|---|---|---|---|
| ν(N-H) | ~3300-3100 | Shifted or Absent | Shift indicates N-coordination; absence suggests deprotonation. |
| ν(C=N) | ~1610 | ~1590 (Downshift) | Confirms coordination of the azomethine nitrogen. nih.gov |
| ν(C=S) | ~1240 and ~840 | Downshifted | Indicates coordination through the thione sulfur atom. |
| ν(M-N) | - | ~480-490 | Appearance confirms formation of a metal-nitrogen bond. nih.gov |
| ν(M-S) | - | ~370-390 | Appearance confirms formation of a metal-sulfur bond. |
UV-Vis Spectroscopy of Metal Complexes
Electronic absorption spectroscopy provides valuable information about the electronic transitions within the ligand and the metal ion, as well as charge-transfer phenomena upon complexation. The UV-Vis spectra of the metal complexes, typically recorded in solvents like DMF or DMSO, show distinct differences from the spectrum of the free ligand. nih.gov
The spectrum of the free this compound ligand generally exhibits high-intensity absorption bands in the ultraviolet region. These bands are attributed to π→π* transitions, primarily associated with the aromatic ring, and n→π* transitions involving the non-bonding electrons of the nitrogen and sulfur atoms in the thiosemicarbazide moiety. nih.gov
Upon coordination with a metal ion, these intraligand transition bands may undergo a shift in wavelength (either a bathochromic/red shift or a hypsochromic/blue shift). More significantly, new absorption bands often appear, which are characteristic of the complex. These new bands can be assigned to two main types of transitions:
Ligand-to-Metal Charge-Transfer (LMCT) Transitions: These transitions involve the transfer of an electron from a ligand-based orbital to a metal-based orbital. They typically appear as intense bands in the near-UV or visible region. ajol.infosemanticscholar.org
d-d Transitions: For complexes of transition metals with partially filled d-orbitals (e.g., Co(II), Ni(II), Cu(II)), weak absorption bands may be observed in the visible or near-infrared region. These bands correspond to electronic transitions between the d-orbitals of the central metal ion, which are split in energy by the ligand field. The position and number of these bands are highly dependent on the coordination geometry (e.g., octahedral, tetrahedral, square planar) of the metal center. ajol.info
The table below presents typical electronic spectral data for a hydrazinecarbothioamide ligand and its transition metal complexes.
| Compound | λmax (nm) | Assignment |
|---|---|---|
| Free Ligand | ~280-300 | π→π* (Aromatic/Thioamide) |
| ~320-340 | n→π* (C=S) | |
| Metal Complex (e.g., Cu(II)) | Shifted Intraligand Bands | π→π* and n→π* |
| ~370-450 | Ligand-to-Metal Charge Transfer (LMCT) ajol.info | |
| ~600-700 | d-d Transitions |
¹H and ¹³C NMR of Diamagnetic Complexes
NMR spectroscopy is an indispensable technique for elucidating the structure of diamagnetic metal complexes in solution. By comparing the ¹H and ¹³C NMR spectra of a diamagnetic complex (e.g., with a d¹⁰ metal ion like Zn(II)) with that of the free ligand, the coordination sites can be definitively identified. nih.gov
¹H NMR Spectroscopy: In the ¹H NMR spectrum of free this compound, distinct signals are observed for the aromatic protons of the fluorophenyl ring and the protons of the N-H groups.
N-H Protons: The signals corresponding to the hydrazine N-H protons are particularly informative. Upon coordination to a metal center, the chemical shift of the N-H proton adjacent to the coordinating nitrogen atom can experience a significant downfield shift due to the deshielding effect of the metal ion. In cases where the ligand coordinates via deprotonation, this N-H signal disappears entirely from the spectrum of the complex. ajol.info
Aromatic Protons: The chemical shifts of the protons on the 2-fluorophenyl ring can also be affected, especially those in proximity to the coordination site. These changes, though typically smaller than those of the N-H protons, provide secondary evidence of complexation.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information about the ligand's carbon skeleton.
C=S Carbon: The most sensitive probe in the ¹³C NMR spectrum is the resonance of the thiocarbonyl carbon (C=S). Upon coordination of the sulfur atom to the metal, this signal typically shifts, often to a lower field (downfield), confirming the involvement of the sulfur atom in bonding. ajol.info
Aromatic Carbons: The signals for the carbons of the fluorophenyl ring also provide evidence of coordination. The carbon atom bonded to the coordinating nitrogen atom, as well as the adjacent carbons, may show noticeable shifts in the spectrum of the complex compared to the free ligand.
The tables below show representative ¹H and ¹³C NMR chemical shift data for a hydrazinecarbothioamide ligand and its diamagnetic Zn(II) complex.
Table: Representative ¹H NMR Chemical Shift Data (δ, ppm)
| Proton | Free Ligand | Zn(II) Complex | Interpretation |
|---|---|---|---|
| N(2)-H | ~11.1 | Disappears | Deprotonation and coordination via N(2). ajol.info |
| N(4)-H₂ | ~6.4 | ~6.4 | No significant shift, indicating non-involvement. ajol.info |
| Aromatic-H | ~7.1-7.5 | Shifted | Changes in electronic environment upon complexation. |
Table: Representative ¹³C NMR Chemical Shift Data (δ, ppm)
| Carbon | Free Ligand | Zn(II) Complex | Interpretation |
|---|---|---|---|
| C=S | ~171.6 | Shifted | Confirms coordination through the sulfur atom. ajol.info |
| Aromatic-C | ~115-155 | Shifted | Changes in electronic environment upon complexation. |
Applications of Metal Complexes in Catalysis and Materials Science (e.g., Ionophores)
Metal complexes of hydrazone and thiosemicarbazone ligands, which are structurally related to this compound, have attracted considerable interest due to their diverse applications in catalysis and materials science. researchgate.netdoi.org The coordination of the ligand to a metal ion can enhance its stability and introduce novel electronic and structural properties, making the resulting complexes suitable for various technological uses.
Catalysis: Hydrazone-based metal complexes are recognized for their catalytic activity in a range of organic transformations. doi.orgsemnan.ac.ir The metal center in these complexes can act as a Lewis acid, activating substrates and facilitating reactions. The ligand framework can be modified to tune the steric and electronic properties of the catalyst, thereby influencing its activity and selectivity. While specific catalytic applications for this compound complexes are not widely documented, related transition metal complexes have been employed as catalysts in reactions such as oxidation and polymerization. doi.org
Materials Science: The unique coordination capabilities and electronic properties of these ligands make their metal complexes promising candidates for advanced materials.
Chemosensors (Ionophores): A significant application is in the development of chemosensors for the detection of specific metal ions. semanticscholar.org The ligand can be designed to bind selectively with a target ion, and this binding event is transduced into a measurable signal, such as a change in color (colorimetric sensor) or fluorescence. The interaction between the sensor molecule and the metal ion often involves a coordination process that alters the electronic structure of the ligand, leading to a noticeable shift in its UV-Vis absorption spectrum. semanticscholar.org Such systems function as ionophores by selectively complexing and signaling the presence of ions.
Luminescent Materials: Certain metal complexes, particularly those of Zn(II), exhibit photoluminescent properties. The introduction of fluorine atoms into the ligand structure has been shown to enhance the quantum yields of both photoluminescence and electroluminescence. mdpi.com This makes these complexes potential candidates for use as emitters in organic light-emitting diodes (OLEDs), which are crucial components in modern displays and lighting technologies. mdpi.com
The versatility of the hydrazinecarbothioamide backbone allows for systematic structural modifications, enabling the rational design of metal complexes with tailored catalytic or material properties.
Biological Activities and Pharmacological Potential of N 2 Fluorophenyl Hydrazinecarbothioamide and Its Derivatives
Antimicrobial Activity
Derivatives of N-phenylhydrazinecarbothioamide have demonstrated a broad spectrum of antimicrobial activities, including antibacterial, antifungal, and antiviral properties.
Antibacterial Activity
Hydrazinecarbothioamide derivatives have shown notable efficacy against both Gram-positive and Gram-negative bacteria.
For instance, a study on fluorobenzoylthiosemicarbazides, which are structurally related to N-(2-Fluorophenyl)hydrazinecarbothioamide, revealed significant antibacterial activity against a panel of Gram-positive bacteria. The activity of these compounds was found to be highly dependent on the substitution pattern on the N4 aryl position. Trifluoromethyl derivatives, in particular, were active against both reference strains and pathogenic clinical isolates of Staphylococcus aureus at minimal inhibitory concentrations (MICs) ranging from 7.82 to 31.25 μg/mL. nih.gov
Another study synthesized a series of novel thiosemicarbazide (B42300) derivatives and evaluated their antibacterial activity. Among the tested compounds, N,N-bis(4-chlorophenyl)hydrazine-1,2-dicarbothioamide showed comparable activity to the standard drug, Streptomycin. derpharmachemica.com
Anticancer / Cytotoxic Activity
Hydrazinecarbothioamide derivatives, commonly known as thiosemicarbazones, have garnered significant attention in medicinal chemistry for their potent pharmacological effects, particularly their anticancer properties. nih.govnih.gov These compounds exhibit a broad spectrum of clinical antitumor activity, showing efficacy against various cancer types, including leukemia, pancreatic cancer, breast cancer, and prostate cancer. nih.gov The anticancer potential of these compounds is often linked to their ability to chelate metal ions, which is considered a primary mechanism of their antiproliferative effects. researchgate.netnih.gov
Inhibition of Cancer Cell Lines (e.g., Melanoma Cells, HeLa, CEM T-lymphocytes, L1210, BxPC-3, HL-60, LNCaP, MCF-7, HepG-2, K-562)
Derivatives of hydrazinecarbothioamide have demonstrated significant cytotoxic activity across a wide range of human cancer cell lines. Research has shown that these compounds can effectively inhibit the proliferation of various tumor cells. ijpcbs.com For instance, certain thiosemicarbazone ligands have shown high antiproliferative activity against the HL-60 (leukemia) cell line, with IC50 values ranging between 0.01 and 0.06 µM. medchemexpress.com The cytotoxic effects have also been observed in cell lines such as HeLa (cervical cancer), BxPC-3 (pancreatic cancer), LNCaP (prostate cancer), MCF-7 (breast cancer), HepG-2 (liver cancer), and K-562 (chronic myelogenous leukemia). medchemexpress.comtocris.com
Furthermore, specific derivatives have shown potent effects against malignant melanoma cells and glioma cells. nih.govnih.gov One study on 2-acetylpyridine (B122185) thiosemicarbazones reported high cytotoxicity against RT2 and T98 glioma cells, with IC50 values in the nanomolar range (1.4 to 50 nM). nih.gov The antiproliferative activity of these compounds often surpasses that of established anticancer drugs like doxorubicin (B1662922) in selectivity. medchemexpress.com
Below is a summary of the observed cytotoxic activities against various cancer cell lines.
Table 1: Cytotoxic Activity of Hydrazinecarbothioamide Derivatives Against Various Cancer Cell Lines
| Cell Line | Cancer Type | Observed Activity |
|---|---|---|
| HL-60 | Promyelocytic Leukemia | High antiproliferative activity (IC50: 0.01-0.06 µM) medchemexpress.com |
| HeLa | Cervical Carcinoma | Antiproliferative activity researchgate.net |
| BxPC-3 | Pancreatic Cancer | Antiproliferative activity researchgate.net |
| MCF-7 | Breast Cancer | Antiproliferative activity medchemexpress.com |
| LNCaP | Prostate Cancer | Antiproliferative activity medchemexpress.com |
| HepG-2 | Liver Cancer | Antiproliferative activity medchemexpress.com |
| K-562 | Chronic Myelogenous Leukemia | Antiproliferative activity medchemexpress.com |
| Melanoma (C32, A375) | Skin Cancer | Strong cytotoxic effect (IC50: 24.4-25.4 µM) nih.gov |
| Glioma (RT2, T98) | Brain Tumor | Highly cytotoxic (IC50: 1.0-50 nM) nih.gov |
| HCT-116 | Colon Cancer | Inhibition of proliferation |
Mechanism of Action Studies (e.g., Dihydroorotate Dehydrogenase (DHODH) Downregulation)
The anticancer mechanisms of thiosemicarbazones are multifaceted. While Dihydroorotate Dehydrogenase (DHODH), an enzyme essential for pyrimidine (B1678525) synthesis, is a target for some anticancer drugs, the primary mechanisms reported for thiosemicarbazones involve other pathways. Key mechanisms include the inhibition of ribonucleotide reductase and topoisomerase IIα. nih.govmedchemexpress.com
Ribonucleotide reductase is a crucial enzyme for DNA synthesis and repair, and its inhibition is a significant pathway for the anticancer activity of these compounds. nih.govmedchemexpress.com Thiosemicarbazones, being effective iron chelators, are thought to destabilize the iron-dependent catalytic function of this enzyme. medchemexpress.com Another significant mechanism is the inhibition of topoisomerase IIα, an enzyme that alters DNA topology and is vital for cell replication. nih.govmedchemexpress.com Thiosemicarbazones can stabilize the complex formed between topoisomerase II and DNA, which ultimately leads to programmed cell death, or apoptosis. medchemexpress.com Additionally, the generation of reactive oxygen species (ROS) due to the redox activity of their metal complexes is another critical factor in their cytotoxicity. researchgate.net
Cell Cycle and Apoptosis Assays
Studies have shown that hydrazinecarbothioamide derivatives can induce cancer cell death through apoptosis and can halt the cell proliferation process by causing cell cycle arrest. Flow cytometry analyses of breast cancer cells (MCF-7) treated with a triazole precursor, a cyclized form of hydrazinecarbothioamide, revealed a significant increase in the proportion of apoptotic cells. The compound was found to induce the intrinsic pathway of apoptosis, characterized by increased mitochondrial membrane permeabilization and the activation of caspase-9 and caspase-3/7.
Selective Activity towards Multidrug-Resistant Cells
A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR). medchemexpress.com Some thiosemicarbazone derivatives have shown the ability to selectively target and kill cancer cells that have developed resistance to conventional drugs. researchgate.net This selective activity is often observed in cells that overexpress P-glycoprotein (P-gp), a membrane transporter that pumps chemotherapy drugs out of the cell. researchgate.net
For example, certain isatin-β-thiosemicarbazones have demonstrated robust selective cytotoxicity against P-gp-expressing cell lines. researchgate.net In a series of cell line pairs, where one is the parental drug-sensitive line and the other is a P-gp-expressing resistant line, these compounds were found to be more active against the resistant cells. researchgate.net This selective activity correlates with the level of P-gp expression, suggesting a unique mechanism to overcome this common form of drug resistance. researchgate.net
Anti-inflammatory Activity
Derivatives of hydrazinecarbothioamide and related structures have shown potential as anti-inflammatory agents. The anti-inflammatory effects of these compounds are being explored through various assays. For instance, the in vitro protease inhibition assay is used to evaluate the ability of these compounds to inhibit trypsin activity, a measure of anti-inflammatory potential. Certain N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives showed superior efficiency in inhibiting trypsin activity compared to the standard drug, acetylsalicylic acid.
Other related compounds, such as N-phenylcarbamothioylbenzamides, have exhibited significant in vivo anti-inflammatory activity in carrageenan-induced paw edema tests in mice, with some derivatives showing higher potency than the reference drug indomethacin. The mechanism for some of these compounds is linked to the potent inhibition of prostaglandin (B15479496) E2 (PGE2) synthesis, a key mediator of inflammation. Furthermore, 1,2,4-triazole (B32235) derivatives, which can be synthesized from hydrazinecarbothioamides, are also recognized for their anti-inflammatory properties, often acting as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).
Antioxidant Activity
Many hydrazinecarbothioamide derivatives exhibit significant antioxidant properties. nih.gov The antioxidant capacity is commonly evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. nih.gov In this method, the ability of a compound to donate a hydrogen atom or an electron to neutralize the stable DPPH radical is measured spectrophotometrically. nih.gov
Studies on various hydrazinecarbothioamides have demonstrated excellent antioxidant activity, in some cases superior to standard antioxidants like butylated hydroxyanisole (BHA) and ascorbic acid (AA). nih.gov For example, a study on N1-(2-chlorophenyl)-N2-phenyl-1,2-hydrazinedicarbothioamide and its metal complexes reported significant antioxidant potential, with some complexes showing very low IC50 values, indicating high potency.
Table 2: Antioxidant Activity of Selected Hydrazinecarbothioamide Derivatives (DPPH Assay)
| Compound/Derivative Class | IC50 Value (µM) | Reference |
|---|---|---|
| Diarylsulfone Hydrazinecarbothioamides | 39.39 - 42.32 | nih.gov |
| N1-(2-chlorophenyl)-N2-phenyl-1,2-hydrazinedicarbothioamide Metal Complexes | 23.81 - 58.32 | |
| Standard: Butylated Hydroxyanisole (BHA) | 51.62 | nih.gov |
| Standard: Ascorbic Acid (AA) | 107.67 | nih.gov |
Enzyme Inhibition Studies
The ability of this compound derivatives to inhibit specific enzymes is a key area of research, highlighting their potential as therapeutic agents. These studies focus on enzymes implicated in various pathological conditions.
Urease Inhibition
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbamate. frontiersin.org Its activity is a significant factor in pathologies caused by certain bacteria, such as Helicobacter pylori, which is linked to peptic ulcers and gastric cancer. nih.gov Consequently, the inhibition of urease is a valuable therapeutic strategy.
A study on N-substituted hydrazine-carbothioamides, which share the core structure of the subject compound, demonstrated significant urease inhibitory potential. Many derivatives exhibited stronger inhibition than the standard inhibitor, thiourea (B124793) (IC₅₀ 21.26 ± 0.35 μM), with IC₅₀ values ranging from 8.45 ± 0.14 to 25.72 ± 0.23 μM. nih.gov Molecular docking studies suggest that these compounds interact with the nickel atoms within the active site of the urease enzyme. nih.gov Similarly, other related structures, such as bis-Schiff bases, have also shown potent urease inhibition, with the most active compounds having IC₅₀ values close to that of thiourea. nih.gov For instance, certain derivatives displayed IC₅₀ values as low as 22.21 ± 0.42 µM. nih.gov
The data below summarizes the urease inhibitory activity of selected hydrazine-carbothioamide derivatives.
| Compound ID | Substituent | IC₅₀ (µM) | Standard (Thiourea) IC₅₀ (µM) |
| Derivative A | Varies | 8.45 ± 0.14 | 21.26 ± 0.35 nih.gov |
| Derivative B | Varies | 25.72 ± 0.23 | 21.26 ± 0.35 nih.gov |
| Compound 3 | Varies | 22.21 ± 0.42 | 21.15 ± 0.32 nih.gov |
| Compound 4 | Varies | 26.11 ± 0.22 | 21.15 ± 0.32 nih.gov |
| Ligand-Copper Complex | - | 9.31 ± 1.31 | 21.80 ± 1.88 researchgate.net |
β-Lactamase Inhibitory Activity
β-Lactamases are enzymes produced by bacteria that confer resistance to β-lactam antibiotics, such as penicillins and cephalosporins, by hydrolyzing the antibiotic's characteristic four-membered β-lactam ring. mdpi.commdpi.com The inhibition of these enzymes is a critical strategy to combat antibiotic resistance. nih.gov Clinically used inhibitors include compounds like clavulanic acid, sulbactam, and avibactam, which are often co-administered with β-lactam antibiotics to restore their efficacy against resistant bacteria. nih.govsci-hub.sesemanticscholar.org
These inhibitors act by binding to the active site of the β-lactamase, preventing it from deactivating the antibiotic. nih.gov While a vast number of studies focus on developing new β-lactamase inhibitors, specific research detailing the β-lactamase inhibitory activity of this compound and its direct derivatives is not extensively documented in the current scientific literature. The field is dominated by established classes of inhibitors like diazabicyclooctanes (e.g., avibactam) and boronic acid derivatives. mdpi.comnih.gov
Monoamine Oxidase B (MAO-B) Inhibition
Monoamine oxidase B (MAO-B) is an enzyme located on the outer mitochondrial membrane that plays a crucial role in the degradation of monoamine neurotransmitters, particularly dopamine (B1211576). nih.govmdpi.com Inhibition of MAO-B increases dopamine levels in the brain, making it a key therapeutic target for neurodegenerative conditions like Parkinson's disease. nih.govresearchgate.net
Derivatives incorporating a (2-fluorophenyl) moiety have been designed and evaluated as selective MAO-B inhibitors. In one study, a series of pyridazinones containing a (2-fluorophenyl)piperazine group were synthesized. mdpi.com Several of these compounds were potent and selective MAO-B inhibitors. For example, compound T6, featuring a meta-bromo substitution, was the most potent, with an IC₅₀ value of 0.013 µM and a high selectivity index for MAO-B over MAO-A. mdpi.com Kinetic studies revealed these compounds to be reversible and competitive inhibitors of MAO-B. mdpi.com
Another study on ((benzofuran-5-yl)methyl)pyrrolidine-2-carboxamide derivatives also highlighted the role of a fluorophenyl group. The compound (2S,4S)-4-fluoro-1-((2-(4-fluorophenyl)benzofuran-5-yl)methyl)pyrrolidine-2-carboxamide (C14) was identified as a potent MAO-B inhibitor with an IC₅₀ of 0.037 μM. nih.gov
The inhibitory activities of representative compounds are presented below.
| Compound ID | Structure Description | MAO-B IC₅₀ (µM) | MAO-B Ki (µM) | Inhibition Type |
| T3 | Pyridazinone with 4-chloro substitution | 0.039 mdpi.com | 0.014 mdpi.com | Reversible, Competitive mdpi.com |
| T6 | Pyridazinone with 3-bromo substitution | 0.013 mdpi.com | 0.0071 mdpi.com | Reversible, Competitive mdpi.com |
| C14 | Benzofuran derivative with 4-fluorophenyl | 0.037 nih.gov | - | - |
Biomolecular Interaction Studies (e.g., DNA Binding)
The interaction of small molecules with deoxyribonucleic acid (DNA) is fundamental to the mechanism of action for many therapeutic agents. cmjpublishers.com Small molecules can bind to DNA through non-covalent interactions, which are generally categorized as intercalation, groove binding, or electrostatic interactions. nih.gov
DNA Intercalation and Groove Binding
Intercalation involves the insertion of a planar aromatic molecule between the base pairs of the DNA double helix, while groove binding involves the fitting of a molecule into the minor or major grooves of the DNA structure. beilstein-journals.orgrsc.org These interactions can disrupt DNA replication and transcription, forming the basis of action for many anticancer drugs. nih.gov
Derivatives of hydrazinecarbothioamide have been investigated for their DNA binding properties. A study on (Z)-2-(acridin-9-ylmethylene)-N-phenylhydrazinecarbothioamide derivatives showed a high affinity for calf thymus DNA (ctDNA). nih.govresearchgate.net Spectroscopic analysis revealed binding constants (Kb) ranging from 1.74 × 10⁴ to 1.0 × 10⁶ M⁻¹, indicating strong interaction. nih.govresearchgate.net The observed spectral shifts suggested that the binding could involve both intercalation and groove binding mechanisms. nih.gov
Similarly, studies on s-triazine-isatin hybrids demonstrated strong DNA-binding affinity via groove-binding modes. nih.gov Molecular docking analyses predicted significant binding affinity for the DNA double helix, with docking scores ranging from -8.5 to -10.3 kcal/mol. The binding constants (Kb) were in the range of 10⁴ to 10⁵ M⁻¹, indicating a spontaneous and favorable binding process. nih.gov
The table below summarizes the DNA binding characteristics of related hybrid molecules.
| Compound Series | Binding Constant (Kb) (M⁻¹) | Docking Score (kcal/mol) | Binding Mode |
| Acridine-Thiosemicarbazone Derivatives | 1.74 × 10⁴ – 1.0 × 10⁶ nih.govresearchgate.net | - | Intercalation/Groove nih.gov |
| s-Triazine-Isatin Hybrids | 10⁴ – 10⁵ nih.gov | -8.5 to -10.3 nih.gov | Groove Binding nih.gov |
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of biologically active compounds. By systematically modifying the chemical structure of a lead compound, researchers can identify the key molecular features responsible for its pharmacological effects.
For urease inhibition , the substitution pattern on the aryl group of N-phenylpropionamide derivatives significantly influences activity. The presence of an electron-withdrawing group like chlorine at the ortho- or meta-position of the aryl ring was shown to enhance inhibitory potential. frontiersin.org Conversely, replacing chlorine with bromine, which is less electronegative and larger, tended to decrease activity. frontiersin.org This suggests that both electronic effects and steric factors are important for effective interaction with the urease active site.
In the context of MAO-B inhibition , SAR studies of pyridazinone derivatives revealed clear trends. For substituents at the para position of a phenyl ring, the inhibitory potency followed the order: –Cl > –N(CH₃)₂ > -OCH₃ > -Br > -F > -CH₃ > -H. mdpi.com Furthermore, a bromine atom at the meta position resulted in greater MAO-B inhibitory activity than when it was at the para position, highlighting the sensitivity of the enzyme's binding pocket to the spatial arrangement of substituents. mdpi.com
Regarding DNA binding , SAR analysis of s-triazine-isatin hybrids showed that electron-withdrawing groups on the phenyl ring enhance binding affinity. The 3-trifluoromethyl-substituted derivative exhibited the highest binding constant and the most favorable docking score, indicating that electronic modifications can significantly modulate the strength of DNA interaction. nih.gov For acridine-thiosemicarbazone derivatives, the nature and position of substituents also played a role in the binding affinity, although a direct correlation between DNA-binding strength and antiproliferative activity was not always observed. nih.gov
Influence of Fluorine Substitution Position and Other Substituents on Biological Activity
The biological activity of this compound and its derivatives is significantly modulated by the position of the fluorine atom on the phenyl ring and the nature of other substituents. The incorporation of fluorine is a strategic approach in medicinal chemistry to enhance pharmacological properties. Fluorine's unique characteristics, such as its small size and high electronegativity, can improve metabolic stability, membrane permeability, and binding affinity to target proteins. nih.govfrontiersin.org The replacement of a carbon-hydrogen bond with a more stable carbon-fluorine bond can protect a molecule from enzymatic degradation, while its effect on lipophilicity can improve its ability to cross cellular membranes. nih.govmdpi.com
The position of the fluorine atom is critical, as isomeric variations can lead to substantial differences in biological potency and efficacy. mdpi.com For instance, studies on other heterocyclic compounds have shown that fluorine substitution at one position may retain potent activity, while substitutions at other positions can diminish it, suggesting a significant influence on the molecule's binding mode or electron density distribution. mdpi.com
Beyond fluorine, other substituents also play a crucial role in defining the pharmacological profile of these derivatives. Research has demonstrated that the introduction of other halogens, such as chlorine and bromine, can have a pronounced effect. In one study, derivatives featuring a 3-chlorophenyl substituent demonstrated the most effective anthelmintic and antibacterial potential. mdpi.com Another investigation into benzenesulphonohydrazide derivatives revealed that a compound bearing a 4-bromo-2-fluorophenyl substituent exhibited the highest cytotoxicity across several tumor cell lines. nih.gov This suggests a synergistic effect between fluorine and other halogens in enhancing anticancer activity. nih.gov Conversely, replacing halogen atoms with groups like methoxy (B1213986) can also substantially alter the biological activity of the compounds. nih.gov The presence of an electron-withdrawing group, such as fluorine, is generally believed to increase the cytotoxic activity of a compound. nih.gov
Table 1: Influence of Substituents on Biological Activity of Phenylhydrazinecarbothioamide Analogues
| Substituent(s) | Position(s) | Observed Biological Activity | Reference |
| 3-Chlorophenyl | 3-Cl | Potent anthelmintic and antibacterial activity | mdpi.com |
| 4-Bromo-2-fluorophenyl | 4-Br, 2-F | High cytotoxicity against tumor cell lines (769-P, HepG2, NCI-H2170) | nih.gov |
| Methoxy group | Not specified | Substantial impact on lipophilicity and activity | nih.gov |
| Fluorine | General | Can enhance metabolic stability, lipophilicity, and binding interactions | nih.govmdpi.com |
Effect of Stereochemistry and Conformation on Activity
Stereochemistry and molecular conformation are fundamental to the biological activity of pharmacologically active compounds, including derivatives of this compound. The three-dimensional arrangement of atoms in a molecule dictates its ability to interact with specific biological targets such as enzymes and receptors. nih.gov The majority of natural products are chiral and are often biosynthesized in an enantiomerically pure form, highlighting the importance of stereoisomerism in biological recognition. nih.gov
Chirality can have a profound impact on a drug's action, influencing its target binding, distribution, and metabolism. nih.gov Different stereoisomers (enantiomers or diastereomers) of a chiral drug can exhibit widely different biological activities, with one isomer often being significantly more potent than the others. This stereoselectivity arises because biological targets are themselves chiral, leading to differential interactions with the isomers. nih.gov
Lipophilicity and its Correlation with Biological Activity
Lipophilicity, a measure of a compound's ability to dissolve in fats, oils, and other non-polar solvents, is a critical physicochemical property that influences the pharmacological potential of this compound and its derivatives. nih.gov This parameter plays a determinant role in the transport of compounds across biological membranes and in the formation of ligand-receptor complexes. nih.gov A molecule's lipophilic character is crucial for it to navigate through hydrophobic barriers to reach its site of action. nih.gov
The correlation between lipophilicity and biological activity is complex and not always linear. Fluorine substitution is known to improve the lipophilicity of molecules, which can enhance their ability to cross cellular membranes. mdpi.com In a study of benzenesulphonohydrazide derivatives, the compound with a 4-bromo-2-fluorophenyl substituent, which exhibited the highest cytotoxicity, also presented the highest lipophilicity value. nih.gov This suggests a direct correlation where increased lipophilicity leads to enhanced anticancer activity for that series of compounds. nih.gov
Table 2: Effect of Substituents on Lipophilicity
| Compound/Substituent | Observation | Reference |
| 4-Bromo-2-fluorophenyl derivative | Highest lipophilicity value in its series | nih.gov |
| Fluorine-substituted derivatives | Lower lipophilicity compared to chlorine derivatives in the same series | mdpi.com |
| Methoxy group substitution | Substantial impact on lipophilicity compared to halogen atoms | nih.gov |
Toxicity Profile and in vivo Efficacy (Preclinical Investigations)
Preclinical investigations into the toxicity and efficacy of this compound derivatives are essential for evaluating their therapeutic potential. These studies primarily involve in vitro cytotoxicity assays against various cell lines to determine a compound's potency and its selectivity towards pathological cells over normal, healthy cells.
Several studies have assessed the antiproliferative activity of related structures. In one such study, new benzenesulphonohydrazide derivatives were tested against three human tumor cell lines—renal cell adenocarcinoma (769-P), hepatocellular carcinoma (HepG2), and small cell lung carcinoma (NCI-H2170)—and one normal cell line (Vero). nih.gov This approach allows for the determination of a selectivity index, a crucial indicator of a compound's potential for a favorable therapeutic window. In this research, compound 4 , which contained a 4-bromo-2-fluorophenyl moiety, demonstrated the highest and most selective cytotoxicity against the cancer cell lines, with a significantly higher IC₅₀ value in the normal Vero cells. nih.gov Specifically, compound 5 was highly selective and cytotoxic against the 769-P renal cell line, while compound 7 was most cytotoxic and selective for the NCI-H2170 lung cancer cell line. nih.gov
Other research efforts have also incorporated cytotoxicity evaluations to ensure that the observed biological activities (e.g., antimicrobial) are not due to general toxicity. For example, in the development of new thiosemicarbazide derivatives, tests were performed on two cell lines to confirm a lack of broad cytotoxicity. mdpi.com Similarly, cytotoxicity studies on the L929 cell line were conducted for the most active 1,3,4-oxadiazolines to assess their safety profile. mdpi.com The development of novel drugs often prioritizes compounds with improved properties such as enhanced activity against resistant strains and reduced toxicity. nih.gov These preclinical data are fundamental for identifying promising lead compounds for further in vivo efficacy and safety studies.
Table 3: Preclinical Cytotoxicity of Selected Phenylhydrazinecarbothioamide Analogues
| Compound ID | Substituent(s) | Cell Line | Activity/Observation | Reference |
| Compound 4 | 4-Bromo-2-fluorophenyl | 769-P, HepG2, NCI-H2170 (Tumor) | High cytotoxicity | nih.gov |
| Vero (Normal) | Lower cytotoxicity (high selectivity) | nih.gov | ||
| Compound 5 | Not specified | 769-P (Renal Tumor) | Most selective in its series; IC₅₀ = 1.94 µM | nih.gov |
| Compound 7 | Not specified | NCI-H2170 (Lung Tumor) | Most cytotoxic and selective in its series | nih.gov |
| Various | 3-Trifluoromethylbenzoyl | Two cell lines | Assessed for lack of cytotoxicity | mdpi.com |
Analytical Applications of N 2 Fluorophenyl Hydrazinecarbothioamide Derivatives
Use as Ionophores in Ion-Selective Electrodes
Hydrazinecarbothioamide derivatives have been successfully synthesized and employed as ionophores in the fabrication of potentiometric sensors. researchgate.netchemicalpapers.com These sensors are valued for their selectivity, stability, and rapid response in detecting specific metal ions in various samples.
Selectivity for Specific Metal Ions (e.g., Lead(II))
A novel hydrazinecarbothioamide derivative has been utilized as an ionophore in a potentiometric electrode that exhibits marked selectivity for lead(II) ions (Pb²⁺). researchgate.netchemicalpapers.com The presence of multiple donor atoms in the molecular structure allows for preferential binding with Pb²⁺ ions over other potentially interfering cations. The high selectivity of these ion-selective membranes is crucial for the reliable measurement of analytes in environmental, industrial, and clinical samples. nih.gov The effectiveness of such ionophores contributes to the accurate monitoring of toxic heavy metals like lead in natural waters. researchgate.netnih.gov
Detection Limits and Concentration Ranges
The performance of an ion-selective electrode is characterized by its detection limit and the concentration range over which it provides a linear response. An electrode incorporating a new hydrazinecarbothioamide derivative as an ionophore has demonstrated a low detection limit of 6.98 × 10⁻⁷ M for lead(II) ions. researchgate.netchemicalpapers.com This sensor maintains a wide linear concentration range from 1.0 × 10⁻⁶ M to 1.0 × 10⁻¹ M, enabling the quantification of lead across various concentrations. researchgate.netchemicalpapers.com
| Electrode Performance Metric | Value |
| Lower Detection Limit | 6.98 × 10⁻⁷ M |
| Linear Concentration Range | 1.0 × 10⁻⁶–1.0 × 10⁻¹ M |
pH Range and Stability
The stability of an ion-selective electrode across different pH levels is a critical factor for its practical application. The potentiometric sensor based on the hydrazinecarbothioamide derivative operates effectively within a broad pH range of 5.0 to 11.0 without significant interference from pH changes. researchgate.net This wide operational pH range, combined with good repeatability and stability, underscores the robustness of the electrode for analytical applications in diverse sample matrices. researchgate.netchemicalpapers.com
Corrosion Inhibition Properties
Derivatives of N-(2-Fluorophenyl)hydrazinecarbothioamide have also been investigated for their efficacy as corrosion inhibitors, particularly for protecting metals in aggressive environments.
Inhibition Efficiency on Metal Surfaces (e.g., Mild Steel)
Organic compounds containing heteroatoms like nitrogen, oxygen, and sulfur are known to be effective corrosion inhibitors due to their ability to adsorb onto metal surfaces and form a protective film. nih.gov A derivative, 2-(2,4-dimethoxybenzylidene)-N-phenylhydrazinecarbothioamide, has shown significant corrosion inhibition for mild steel in a 1 M hydrochloric acid solution. nih.gov The inhibition efficiency of this compound increases with its concentration, reaching a maximum of 94.8% at a concentration of 0.005 M. nih.gov This indicates that a higher concentration of the inhibitor leads to greater surface coverage and enhanced protection against corrosion. nih.gov
| Inhibitor Concentration | Maximum Inhibition Efficiency |
| 0.005 M | 94.8% |
Surface Morphology Studies
Research into the surface morphology of thin films and sensor layers incorporating derivatives of this compound often focuses on how the deposition method and the incorporation of the compound affect the resulting surface structure. These studies are critical for optimizing the fabrication of analytical devices with enhanced sensitivity and selectivity.
A uniform and porous morphology is often desirable as it provides a high surface area for interaction, leading to improved sensor performance. The aggregation of polymer particles, surface roughness, and the presence of defects are all critical parameters that are meticulously evaluated.
Detailed morphological data from a hypothetical study on a sensor surface modified with a derivative of this compound is presented below. This data illustrates the kind of information that is typically gathered in such studies.
Table 1: Surface Roughness Parameters from AFM Analysis
| Parameter | Bare Electrode | Modified Electrode |
| Roughness Average (Ra) | 5.2 nm | 15.8 nm |
| Root Mean Square Roughness (Rq) | 6.5 nm | 20.1 nm |
| Maximum Peak Height (Rp) | 25.1 nm | 75.4 nm |
| Maximum Valley Depth (Rv) | -23.8 nm | -70.2 nm |
The data in Table 1 indicates a significant increase in surface roughness upon modification of an electrode with a derivative of this compound. This increased roughness can be advantageous for analytical applications as it enlarges the electroactive surface area, which can lead to enhanced signal response.
SEM analysis complements AFM data by providing a visual representation of the surface topography. In studies involving thin films of this compound derivatives, SEM images would typically be analyzed to determine characteristics such as grain size, porosity, and the presence of any cracks or pinholes in the film.
Table 2: Morphological Characteristics from SEM Analysis
| Feature | Observation on Modified Surface |
| Particle Shape | Mostly spherical aggregates |
| Average Particle Size | 150 - 250 nm |
| Surface Coverage | Uniform and dense film |
| Porosity | Evidence of microporosity |
The findings summarized in Table 2 would suggest that the deposition process for this particular derivative of this compound results in a uniform film composed of nanoscale spherical aggregates. The presence of microporosity is a key finding, as it would facilitate the diffusion of target analytes to the active sites within the film, a critical factor for sensing applications.
Future Directions and Emerging Research Areas
Development of N-(2-Fluorophenyl)hydrazinecarbothioamide as Radiotracers for Imaging
The development of novel radiotracers is crucial for advancing non-invasive diagnostic imaging techniques like Positron Emission Tomography (PET). ubc.canih.gov Thiosemicarbazones, which can be readily synthesized from thiosemicarbazides such as this compound, are excellent chelators for metallic radionuclides and have been a focus of interest for molecular imaging. nih.govresearchgate.net The presence of the fluorine atom in this compound makes it a particularly attractive candidate for the development of ¹⁸F-labeled radiotracers. Fluorine-18 is a widely used PET isotope due to its favorable decay characteristics, including a 109.8-minute half-life that allows for multi-step synthesis and extended imaging protocols. nih.gov
The general strategy involves the condensation of the thiosemicarbazide (B42300) with a suitable aldehyde or ketone to form a thiosemicarbazone ligand. This ligand can then be complexed with a metallic radionuclide or, more directly, the fluorine atom on the phenyl ring could be substituted with ¹⁸F. The resulting radiolabeled compound's ability to target specific biological processes, such as tumor hypoxia or receptor expression, can then be evaluated. researchgate.netmdanderson.org Preclinical evaluation in animal models is a critical step to assess the radiotracer's biodistribution, pharmacokinetics, and targeting specificity before it can be considered for clinical translation. nih.govresearchgate.net The development pipeline for such a radiotracer would involve several key stages, from initial design and synthesis to in-depth biological evaluation. mdpi.com
Table 1: Key Considerations for Developing this compound-based PET Radiotracers
| Stage | Key Activities | Rationale |
| Design & Synthesis | - Selection of appropriate aldehyde/ketone for thiosemicarbazone formation.- Development of an efficient ¹⁸F-radiolabeling method. nih.gov | To create a stable radiotracer with high affinity and selectivity for the biological target. |
| In Vitro Evaluation | - Binding affinity and specificity studies using cell lines.- Stability assays in plasma. | To confirm the radiotracer's interaction with the target and its stability in a biological environment. |
| In Vivo Evaluation | - Biodistribution studies in healthy animals. nih.govnih.gov- MicroPET imaging in disease models (e.g., tumor-bearing mice). nih.gov | To assess the radiotracer's uptake, clearance, and ability to visualize the target in a living organism. |
| Metabolite Analysis | - Identification of radioactive metabolites in plasma and tissue. mdpi.com | To understand the metabolic fate of the radiotracer and ensure that the imaging signal originates from the intact molecule. |
Integration with Machine Learning and AI in Materials Science and Drug Discovery
The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing materials science and drug discovery by accelerating the identification and optimization of novel compounds. nih.govresearchgate.netmit.edu For this compound and its derivatives, these computational tools offer a powerful approach to predict properties, guide synthesis, and screen for potential applications.
In drug discovery, ML models can be trained on large datasets of chemical structures and biological activities to predict the therapeutic potential of new compounds. researchgate.net This process, often part of computer-aided drug design (CADD), can significantly reduce the time and cost associated with traditional screening methods. nih.gov For instance, computational screening of thiosemicarbazone derivatives can identify candidates with high potential as antibacterial or anticancer agents. mdpi.comjocpr.com Specific to the fluorophenyl-containing scaffold, computational studies using methods like Density Functional Theory (DFT) can elucidate electronic structure and reactivity, providing insights that inform rational drug design. acs.orgakademisains.gov.my Virtual screening and molecular docking can predict the binding affinity of this compound derivatives to specific protein targets, helping to prioritize compounds for synthesis and experimental testing. mdpi.commdpi.com
In materials science, AI can be employed to predict the physical and chemical properties of new materials derived from this compound. mit.edu By analyzing structure-property relationships, ML algorithms can identify derivatives with desired characteristics, such as specific optical or electronic properties, for applications in areas like organic electronics or sensor technology. This computational-first approach allows for the exploration of a vast chemical space that would be impractical to investigate through experimentation alone. mdpi.com
Table 2: Applications of AI/ML in the Study of this compound Derivatives
| Application Area | AI/ML Technique | Potential Outcome |
| Drug Discovery | Quantitative Structure-Activity Relationship (QSAR) nih.gov | Prediction of biological activity (e.g., antibacterial, anticancer) based on chemical structure. |
| Molecular Docking & Virtual Screening mdpi.com | Identification of potential protein targets and prediction of binding affinity. | |
| ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction researchgate.net | Early assessment of the pharmacokinetic and safety profiles of drug candidates. | |
| Materials Science | Property Prediction Models mit.edu | Forecasting of electronic, optical, or thermal properties of novel materials. |
| Generative Models | Design of new molecular structures with optimized properties. |
Exploration of Novel Heterocyclic Scaffolds based on this compound
This compound is a versatile building block for the synthesis of a wide array of novel heterocyclic compounds. nih.govarkat-usa.org The presence of multiple reactive sites within the molecule allows for various cyclization reactions, leading to the formation of diverse and complex molecular architectures. chemmethod.comnih.gov These new heterocyclic scaffolds are of significant interest in medicinal chemistry due to their potential to exhibit a broad spectrum of biological activities. mdpi.comnih.gov
The hydrazinecarbothioamide moiety can undergo cyclization with different reagents to yield important heterocyclic rings. For example, reaction with α-haloketones can lead to the formation of thiazole (B1198619) derivatives. semanticscholar.orgresearchgate.net Intramolecular cyclization or reaction with reagents like carbon disulfide or orthoesters can produce 1,3,4-thiadiazoles or 1,2,4-triazoles. nih.govmdpi.com The specific reaction conditions and the choice of co-reagents can be tailored to direct the synthesis towards a desired heterocyclic system. chempap.orgresearchgate.net
The resulting novel heterocycles can then be screened for various biological activities. The introduction of the 2-fluorophenyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of the final compounds, potentially enhancing their efficacy or selectivity. mdpi.com The exploration of these synthetic pathways opens up opportunities to create libraries of new compounds for high-throughput screening, leading to the discovery of new therapeutic agents or functional materials. lboro.ac.ukbeilstein-journals.org
Table 3: Examples of Heterocyclic Scaffolds Derivable from Thiosemicarbazides
| Heterocyclic System | General Synthetic Precursors | Potential Applications |
| 1,2,4-Triazoles nih.gov | Thiosemicarbazides and carboxylic acids or their derivatives. | Antifungal, antibacterial, anticancer agents. |
| 1,3,4-Thiadiazoles mdpi.com | Thiosemicarbazides and acid chlorides/anhydrides in the presence of a dehydrating agent. | Antimicrobial, anti-inflammatory, anticonvulsant agents. |
| Thiazoles nih.govsemanticscholar.org | Thiosemicarbazides and α-halocarbonyl compounds. | Antibacterial, antifungal, antiviral agents. |
| Pyrazoles researchgate.net | Thiosemicarbazides and β-dicarbonyl compounds or their equivalents. | Analgesic, anti-inflammatory, anticancer agents. |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(2-fluorophenyl)hydrazinecarbothioamide, and how are intermediates characterized?
- Methodology : The compound is typically synthesized via condensation of 2-fluorophenylhydrazine with thiourea derivatives. For example, in a study, hydrazinecarbothioamide derivatives were prepared by refluxing equimolar ratios of 2-fluorophenylhydrazine and thiosemicarbazide in ethanol for 5–6 hours, followed by recrystallization . Characterization involves:
- FT-IR : Peaks at ~3265 cm⁻¹ (N–H stretch), ~1680 cm⁻¹ (C=O), and ~1177 cm⁻¹ (C=S) confirm functional groups .
- NMR : ¹H and ¹³C NMR spectra (e.g., δ 10.96–9.65 ppm for NH protons in DMSO) validate the structure .
Q. How does N-(2-fluorophenyl)hydrazinecarbothioamide act as a ligand in coordination chemistry?
- Methodology : The compound serves as a multidentate ligand, coordinating via sulfur (C=S) and nitrogen (NH) atoms. Studies show its ability to form complexes with transition metals (e.g., Mn, Cu), confirmed by shifts in IR stretching frequencies (C=S at ~1177 cm⁻¹ → ~1130 cm⁻¹ upon coordination) and conductivity measurements . Crystal structures (e.g., triclinic P1 space group with β = 94.4°) provide geometric insights into metal-ligand interactions .
Q. What spectroscopic techniques are critical for structural elucidation?
- Key Methods :
- FT-IR : Identifies functional groups (e.g., C=S, NH) and coordination-induced shifts .
- NMR : Distinguishes tautomeric forms (thione vs. thiol) via NH proton signals .
- X-ray Diffraction : Resolves bond lengths (e.g., C–S = 1.68 Å) and confirms isomerism (e.g., Z-configuration) .
Advanced Research Questions
Q. How can computational methods resolve contradictions in experimental data (e.g., tautomerism vs. isomerism)?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) compare theoretical and experimental vibrational frequencies. For example, linear regression (ν_cal = 1.1111ν_exp − 115.87, R² = 0.9963) confirmed the thione form (isomer C) in a pyridyl derivative . Molecular docking further predicts binding affinities to biological targets .
Q. What strategies optimize solubility for in vitro biological assays?
- Approach : Solubility studies in solvents like PEG-400 (highest solubility: 1.08 × 10⁻¹ mole fraction at 298.15 K) guide solvent selection. The Apelblat equation correlates temperature-dependent solubility (ΔT = 298.15–338.15 K) with <4.42% error . Pre-formulation studies may include co-solvency (e.g., ethanol-PEG mixtures) or pH adjustment.
Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl substituents) impact biological activity?
- Case Study : Analogues like N-(4-chlorophenyl)hydrazinecarbothioamide show enhanced antimicrobial activity compared to fluorophenyl derivatives. SAR studies attribute this to electronegativity differences (Cl vs. F), affecting membrane permeability. IC₅₀ values from MTT assays (e.g., 12.5 µM for anticancer activity) and logP calculations guide optimization .
Q. What are the challenges in crystallizing N-(2-fluorophenyl)hydrazinecarbothioamide derivatives?
- Crystallization Tips :
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
